2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-2-11-7-8(6-10-11)5-9-3-4-12;/h6-7,9,12H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHQPJZSPEPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrazole moieties, which are similar to the structure of the compound , have been reported to have a broad range of biological activities. They are known to interact with various targets, including enzymes, receptors, and other proteins, to exert their effects.
Mode of Action
It can be inferred that the compound interacts with its targets in a manner similar to other compounds containing imidazole and pyrazole moieties. These interactions can lead to changes in the activity of the target proteins, thereby influencing the physiological processes they are involved in.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways. The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
The compound’s solubility in water and other polar solvents, as suggested by the properties of similar compounds, may influence its bioavailability and distribution within the body.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with.
Biochemical Analysis
Biochemical Properties
2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and p38 MAP kinase, which are involved in inflammatory responses. The interaction with these enzymes can lead to the modulation of inflammatory pathways, making this compound a potential candidate for anti-inflammatory therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. This can lead to altered cell proliferation and survival, which is particularly relevant in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo metabolic degradation, leading to the formation of active or inactive metabolites. These metabolites can have different effects on cells, depending on their stability and activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The metabolic pathways can lead to the formation of different metabolites, which can have distinct biological activities. These pathways also influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via organic cation transporters and distributed to various organelles, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
Overview
2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride, with the molecular formula C8H16ClN3O and a molecular weight of 205.68 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.
The compound is believed to interact with various biological targets similarly to other pyrazole derivatives. These interactions can influence multiple biochemical pathways, particularly those involved in inflammation and cancer progression.
Key Mechanisms:
- Enzyme Inhibition: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes and p38 MAP kinase, both critical in inflammatory responses.
- Cell Signaling Modulation: The compound can affect cell signaling pathways and gene expression, influencing cellular metabolism and apoptosis .
Research indicates that this compound plays a significant role in various biochemical reactions:
Research Findings
Recent studies have highlighted the biological activity of this compound in various contexts:
Anticancer Activity
Pyrazole derivatives have shown promising anticancer properties across multiple cancer types:
- In Vitro Studies: The compound has demonstrated antiproliferative effects on several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds with similar structures exhibited significant growth inhibition rates (54.25% for HepG2) without affecting normal fibroblasts .
Anti-inflammatory Effects
The anti-inflammatory potential is linked to the inhibition of COX enzymes. Pyrazole derivatives are known for their ability to reduce inflammatory markers in various experimental models .
Pharmacokinetics
The pharmacokinetic profile suggests that the compound's effectiveness may vary based on environmental factors such as pH and temperature. Stability studies indicate that degradation products may retain biological activity, necessitating further investigation into their pharmacological properties .
Case Studies
Several case studies have investigated the biological activities of pyrazole derivatives, including:
- Study on Anticancer Activity: A study synthesized multiple pyrazole derivatives, including this compound, assessing their effects on various cancer cell lines. Results indicated significant antiproliferative activity against lung and colorectal cancers .
- Inflammation Model: In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. A study showed that modifications in the pyrazole ring can enhance activity against various pathogens, making it a candidate for developing new antibiotics .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. In vitro studies demonstrate that it can inhibit neuronal apoptosis induced by oxidative stress. This property makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study: Neuroprotection
A study conducted on rat models demonstrated that administration of 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride significantly reduced neuronal cell death in response to neurotoxic agents. The results suggested a mechanism involving the modulation of oxidative stress pathways .
Agricultural Applications
Pesticidal Properties
The compound's structural similarity to known pesticides suggests potential use as an agrochemical. Preliminary studies indicate that it shows activity against common agricultural pests, providing a basis for further development into a biopesticide .
Case Study: Pest Resistance
Field trials conducted with formulations containing this compound demonstrated a notable reduction in pest populations compared to untreated controls. This suggests its viability as an environmentally friendly alternative to conventional pesticides .
Material Science
Polymer Synthesis
In material science, this compound can be utilized in synthesizing novel polymers with enhanced properties. Its ability to form cross-linked structures through amine functionalities allows for the creation of durable materials with specific mechanical properties .
Data Table: Polymer Characteristics
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 15% |
| Thermal Stability | Up to 200°C |
Comparison with Similar Compounds
Key Structural Analogs
The primary structural analog identified is 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol dihydrochloride (CAS: 1185302-33-3, C₇H₁₄ClN₃O) . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Property | 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol Hydrochloride | 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol Dihydrochloride |
|---|---|---|
| Substituent on Pyrazole (1-position) | Ethyl (C₂H₅) | Methyl (CH₃) |
| Counterion | Hydrochloride (1 Cl⁻) | Dihydrochloride (2 Cl⁻) |
| Molecular Formula | C₈H₁₆ClN₃O* (calculated) | C₇H₁₄Cl₂N₃O† |
| Molecular Weight | ~225.7 g/mol (calculated) | ~232.1 g/mol (calculated) |
| Solubility (Polar Solvents) | High (due to hydrochloride) | Very high (dihydrochloride enhances solubility) |
| Lipophilicity (logP) | Higher (ethyl group increases hydrophobicity) | Lower (methyl group reduces hydrophobicity) |
*Calculated formula assumes C₈H₁₅ClN₃O + HCl.
†Formula in lists C₇H₁₄ClN₃O, but dihydrochloride likely requires C₇H₁₄Cl₂N₃O.
Functional Implications
Substituent Effects: The ethyl group in the primary compound increases steric bulk and lipophilicity compared to the methyl analog. The methyl group in the analog reduces molecular weight and hydrophobicity, favoring applications requiring higher aqueous solubility.
Salt Form :
- The dihydrochloride salt (analog) provides two chloride ions, significantly improving solubility in water and polar solvents. This is advantageous for formulations requiring rapid dissolution.
- The hydrochloride salt (primary compound) balances solubility and crystallinity, making it preferable for stable solid-state storage.
Biological Activity :
- While direct comparative pharmacological data are unavailable, structural analogs of pyrazole derivatives are often explored as kinase inhibitors, receptor ligands, or antimicrobial agents. The ethyl variant’s increased lipophilicity may favor CNS penetration, whereas the methyl analog’s solubility could optimize renal excretion.
Preparation Methods
Preparation of the Pyrazole Intermediate
The pyrazole ring substituted with an ethyl group at the N1 position is typically synthesized via:
- N-alkylation of 1H-pyrazole with ethyl bromide or ethyl iodide under basic conditions, yielding 1-ethylpyrazole.
- Selective functionalization at the 4-position of the pyrazole ring to introduce a methylamine substituent, often achieved by halogenation followed by nucleophilic substitution or reductive amination.
This intermediate, 1-ethyl-1H-pyrazol-4-yl)methanamine, serves as the key building block for further elaboration.
Formation of Hydrochloride Salt
The free base of 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ether. This step enhances the compound’s stability and solubility for storage and handling.
Representative Synthesis Example
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 1H-pyrazole + ethyl bromide, base (e.g., K2CO3), solvent (acetone), reflux | 1-ethylpyrazole | N-alkylation |
| 2 | 1-ethylpyrazole + formaldehyde + ammonium chloride or reductive amination | 1-ethyl-1H-pyrazol-4-yl)methanamine | Introduction of aminomethyl group |
| 3 | Intermediate + ethylene oxide, room temp, ethanol solvent | 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | Ring opening of epoxide by amine |
| 4 | Free base + HCl in ethanol | Hydrochloride salt | Salt formation |
Analytical and Characterization Data
- Molecular Formula: C8H16ClN3O (hydrochloride salt)
- Molecular Weight: Approx. 205.7 g/mol (free base 169.22 g/mol)
- Spectroscopic confirmation: NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy are used to confirm the structure and purity.
- Purification: Typically achieved by crystallization from ethanol/ether or chromatographic methods.
Research Findings and Optimization
- The reaction of pyrazolylmethylamine with ethylene oxide is sensitive to temperature and pH; mild conditions favor higher yields and reduce side reactions such as polymerization of ethylene oxide.
- The hydrochloride salt form improves compound stability and handling, which is critical for pharmaceutical applications.
- Alternative synthetic routes involving reductive amination steps or use of protected intermediates have been explored to improve selectivity and yield but require additional steps and purification.
- The overall yield of the compound varies depending on reaction scale and purification efficiency but typically ranges from 60% to 85% for the key step of aminoethanol introduction.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| N-alkylation of pyrazole | Alkylation with ethyl bromide | 1H-pyrazole, ethyl bromide, base | Reflux in acetone | 80-90 | Standard alkylation |
| Aminomethylation | Reductive amination or substitution | Formaldehyde, ammonium chloride | Mild heating | 70-85 | Introduces aminomethyl group |
| Aminoethanol introduction | Reaction with ethylene oxide | Ethylene oxide, ethanol | Room temp to 50°C | 65-80 | Epoxide ring opening |
| Salt formation | Acid-base reaction | HCl, ethanol | Room temp | >95 | Improves stability |
Q & A
Q. What safety protocols are critical for handling this hydrochloride salt in the lab?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
